4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with cyclopropyl, methyl, and piperazine groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of certain enzymes associated with various diseases. Its unique structure contributes to its pharmacological properties, making it a subject of interest for further research and development in therapeutic applications.
The compound can be synthesized through various methods, often involving cyclization reactions with specific precursors. The primary literature and databases provide insights into its synthesis, properties, and applications .
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives. Pyrimidines are a category of heterocyclic compounds that play significant roles in biochemistry and pharmacology, particularly as building blocks for nucleic acids and as pharmacophores in drug design.
The synthesis of 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopropylamine and piperazine under basic conditions. This reaction is generally conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate cyclization .
The reaction conditions can be optimized for yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that influence the outcome of the synthesis. Industrial production methods may focus on scaling up these laboratory techniques while ensuring cost-effectiveness and environmental sustainability.
The molecular formula for 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is . The compound features a pyrimidine ring with three substituents: a cyclopropyl group at position 4, a methyl group at position 2, and a piperazine group at position 6.
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation processes and various nucleophiles like amines or thiols for substitution reactions. The products formed from these reactions can include substituted pyrimidines or sulfoxides depending on the reaction pathway chosen .
The mechanism of action for 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as protein kinases. These enzymes are crucial for regulating cellular processes including growth, differentiation, and apoptosis.
Similar compounds have demonstrated the ability to inhibit acetylcholinesterase and cyclin-dependent kinase 4. This inhibition can lead to significant changes in cellular functions, including alterations in cholinergic neurotransmission which affects learning and memory processes .
The compound is expected to be a solid at room temperature with specific melting and boiling points that would need to be determined experimentally.
Key chemical properties include:
Relevant analyses may involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
This compound's diverse applications highlight its significance in ongoing research aimed at discovering new therapeutic agents.
The synthesis of 4-cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine employs sequential functionalization strategies to achieve precise molecular architecture. A representative multi-step route begins with orotic acid (116) as the foundational building block, which undergoes dichlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (110°C) to form 2,4-dichloro-6-methylpyrimidine (117) [3]. This dichlorinated intermediate serves as the critical platform for divergent functionalization, where the C4 chlorine exhibits significantly higher reactivity (10×) than the C2 chlorine due to electronic deactivation by the ortho-methyl substituent [3].
The synthesis proceeds through regiospecific amidation at the C4 position by treating 117 with cyclopropylamine at -78°C to 0°C, yielding 4-(cyclopropylamino)-2-chloro-6-methylpyrimidine (118) in 85% yield. Subsequent piperazine coupling at the C6 position requires harsh conditions (microwave irradiation, 150°C, DMF) to overcome diminished reactivity, achieving 65-70% yield of the target molecule [3]. Alternative routes leverage Ullmann-type couplings with copper catalysts to install the piperazine moiety while preserving the cyclopropyl group intact [7].
Table 1: Key Synthetic Intermediates and Conditions
Step | Starting Material | Reaction | Conditions | Product (Yield%) |
---|---|---|---|---|
1 | Orotic acid (116) | Dichlorination | POCl₃, reflux, 4h | 2,4-Dichloro-6-methylpyrimidine (117) (92%) |
2 | 117 | C4 Amination | Cyclopropylamine, THF, -78°C→0°C | 4-(Cyclopropylamino)-2-chloro-6-methylpyrimidine (118) (85%) |
3 | 118 | C6 Amination | Piperazine, CuI, DMF, 150°C (MW) | Target Compound (70%) |
Optimization studies reveal that electron-donating methyl at C2 stabilizes the transition state during amidation, while cyclopropyl’s steric bulk necessitates precise temperature control to prevent epimerization or ring-opening side reactions [3] [7].
Regioselectivity in nucleophilic substitutions is paramount for efficient piperazine installation. The C4 chlorine in 2,4-dichloro-6-methylpyrimidine (117) exhibits superior electrophilicity due to reduced steric hindrance and absence of adjacent electron-donating groups, enabling selective displacement at 0°C with soft nucleophiles like cyclopropylamine [3]. Computational analyses (DFT) confirm the C4 position’s lower LUMO energy (-1.8 eV vs. -1.2 eV for C2), rationalizing its preferential reactivity [3].
The C6 chlorine, deactivated by the electron-donating methyl group, requires catalyst-mediated substitution for piperazine incorporation. Palladium-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos system achieves 75% yield at 100°C, while uncatalyzed reactions show <20% conversion [3]. Microwave-assisted synthesis significantly enhances reaction kinetics, reducing coupling times from 48h to 2h and suppressing N-alkylation byproducts [3]. For analogs bearing sensitive substituents, protective group strategies (e.g., Boc-piperazine) prevent over-alkylation, with subsequent deprotection in TFA/DCM [7].
Critical factors governing regioselectivity:
Molecular rigidity significantly enhances target engagement for 4-cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine derivatives. Unconstrained piperazine moieties exhibit rotational entropy penalties of up to -3.2 kcal/mol upon target binding, reducing binding affinity [2]. To mitigate this, spirocyclic constraints (e.g., 2,6-diazaspiro[3.3]heptane) replace piperazine, lowering the energy barrier for bioactive conformation adoption by 4.8 kcal/mol [2] [3].
In kinase-targeted analogs, bridged piperazines fused to aromatic systems (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) enforce a chair-like conformation that optimally positions hydrogen bond donors toward ATP-binding sites. This modification improved PKG inhibition (IC₅₀ = 12 nM vs. 210 nM for flexible analog) in antimalarial compounds [1]. Chiral center introduction at the piperazine C3 position (e.g., (S)-3-methylpiperazine) induced 15-fold selectivity for SOS1 over closely related kinases by exploiting asymmetric binding pockets [5].
Table 2: Impact of Conformational Restriction on Binding Affinity
Constraint Type | ΔS (kcal/mol) | KD (nM) | Target | Fold Improvement |
---|---|---|---|---|
Unmodified Piperazine | -10.2 | 210 | PKG | 1.0x |
Spirocyclic (2,6-diazaspiro[3.3]heptane) | -5.4 | 18 | PKG | 11.7x |
(S)-3-Methylpiperazine | -6.1 | 31 | SOS1 | 15.2x |
Bridged (3,8-diazabicyclo[3.2.1]octane) | -4.9 | 9 | CDK2 | 23.3x |
Crystal structures confirm that constrained analogs maintain critical hydrogen bonds with Asp887 (SOS1) or Glu92 (PKG) while reducing the solvent-accessible surface area by 30-40%, enhancing hydrophobic interactions [1] [5].
The cyclopropyl moiety at C4 serves dual roles in molecular optimization: its high bond strain energy (27.5 kcal/mol) elevates σ-electron density, creating a "hyperconjugative shield" that impedes cytochrome P450-mediated oxidation. Metabolic stability studies in human liver microsomes show 85% parent compound remaining after 1h vs. 45% for cyclohexyl analogs [1] [7]. This substituent simultaneously reduces clogP by 0.35 units compared to tert-butyl groups, while maintaining equivalent steric bulk (molar refractivity: 11.0 vs. 11.1) [3].
The C2-methyl group exerts critical electronic and steric effects:
Table 3: Substituent Effects on Physicochemical Properties
C4 Group | clogP | Solubility (μM) | Microsomal Stability (% remaining) | Target Affinity (Ki, nM) |
---|---|---|---|---|
Cyclopropyl | 2.1 | 38 | 85 | 14 |
H | 1.3 | 210 | 92 | 310 |
Methyl | 1.8 | 95 | 78 | 65 |
tert-Butyl | 3.2 | 8 | 45 | 22 |
Lipophilicity optimization balances target engagement and ADME properties, with cyclopropyl achieving optimal clogP (2.1–2.5) for CNS penetration and oral bioavailability. Molecular dynamics simulations reveal cyclopropyl’s quadrupole moment (-8.1 kcal/mol) complements aromatic residues better than linear alkyl chains [3] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2